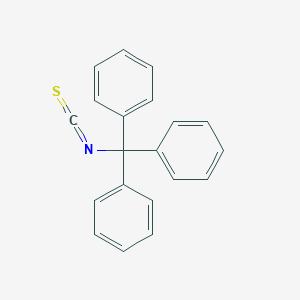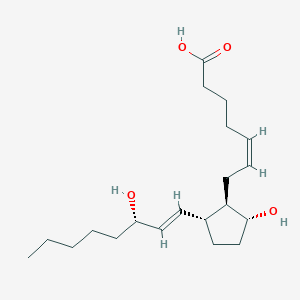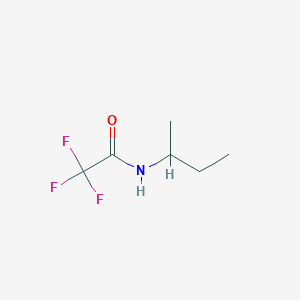
N-butan-2-yl-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butan-2-yl-2,2,2-trifluoroacetamide, also known as TFAA, is a commonly used derivatizing agent in analytical chemistry. It is used to improve the detection and quantification of various compounds, especially those that are not easily detected by traditional analytical methods. TFAA is a colorless liquid with a boiling point of 135-136°C and a molecular weight of 223.23 g/mol.
Wirkmechanismus
The mechanism of action of N-butan-2-yl-2,2,2-trifluoroacetamide involves the formation of a stable derivative through the reaction of the amino group of the compound with the trifluoroacetyl group of N-butan-2-yl-2,2,2-trifluoroacetamide. This reaction typically occurs under acidic conditions and results in the formation of an amide bond. The resulting derivative is more volatile and thermally stable than the original compound, making it easier to detect and quantify.
Biochemische Und Physiologische Effekte
N-butan-2-yl-2,2,2-trifluoroacetamide has no known biochemical or physiological effects on living organisms. It is considered to be a relatively safe compound and is not known to be toxic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using N-butan-2-yl-2,2,2-trifluoroacetamide in lab experiments are its ability to improve the detection and quantification of various compounds and its ease of use. N-butan-2-yl-2,2,2-trifluoroacetamide is a relatively simple compound to synthesize and can be easily purified through distillation. It is also compatible with a wide range of analytical techniques, including gas chromatography and liquid chromatography.
The main limitation of using N-butan-2-yl-2,2,2-trifluoroacetamide is that it is not suitable for the analysis of compounds that do not contain an amino group. It is also not suitable for the analysis of compounds that are sensitive to acidic conditions.
Zukünftige Richtungen
There are several potential future directions for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in scientific research. One area of interest is the development of new derivatizing agents that are more selective and sensitive than N-butan-2-yl-2,2,2-trifluoroacetamide. Another area of interest is the application of N-butan-2-yl-2,2,2-trifluoroacetamide in the analysis of complex mixtures, such as biological fluids and environmental samples. Finally, there is potential for the use of N-butan-2-yl-2,2,2-trifluoroacetamide in the development of new analytical techniques for the detection and quantification of various compounds.
Wissenschaftliche Forschungsanwendungen
N-butan-2-yl-2,2,2-trifluoroacetamide is widely used in scientific research for the derivatization of various compounds. It is particularly useful for the analysis of amino acids, peptides, and other nitrogen-containing compounds. N-butan-2-yl-2,2,2-trifluoroacetamide reacts with the amino group of these compounds to form stable derivatives that can be easily detected and quantified by gas chromatography or liquid chromatography.
Eigenschaften
CAS-Nummer |
1815-81-2 |
|---|---|
Produktname |
N-butan-2-yl-2,2,2-trifluoroacetamide |
Molekularformel |
C6H10F3NO |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
N-butan-2-yl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO/c1-3-4(2)10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
MOAMIZJDECJMPD-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C(F)(F)F |
Kanonische SMILES |
CCC(C)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

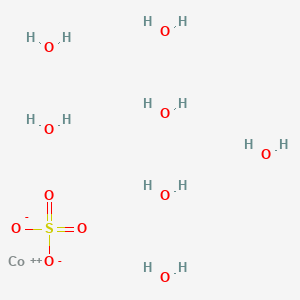

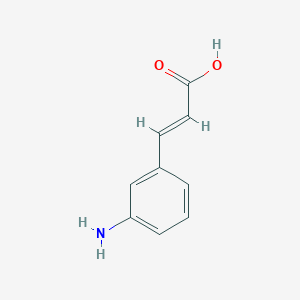
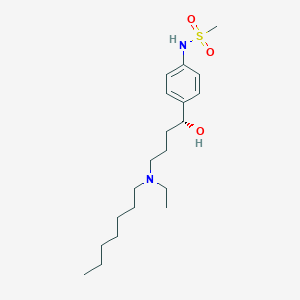
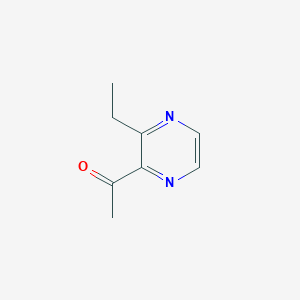
![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)
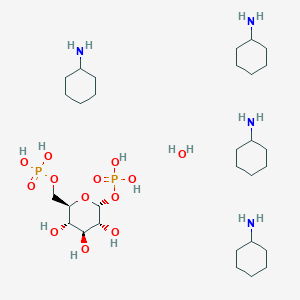
![(Z)-7-[(1R,4S,5R)-1-[(E)-Oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B160249.png)
![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)
